molecular formula C10H11NO B2639536 1-(1-Isocyanatoethyl)-2-methylbenzene CAS No. 1339019-98-5

1-(1-Isocyanatoethyl)-2-methylbenzene

Cat. No.: B2639536
CAS No.: 1339019-98-5
M. Wt: 161.204
InChI Key: LAXZVKNOZKBMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Isocyanatoethyl)-2-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the ortho position (2-methyl) and an isocyanatoethyl group (-CH2-CH2-NCO) at the adjacent position. The isocyanato (-NCO) functional group is highly reactive, enabling its use in polymerization reactions, particularly in polyurethane synthesis. The methyl group introduces steric hindrance and electron-donating effects, which can modulate the reactivity and stability of the isocyanato group compared to analogs lacking such substituents .

Properties

IUPAC Name

1-(1-isocyanatoethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-5-3-4-6-10(8)9(2)11-7-12/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXZVKNOZKBMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethyl)-2-methylbenzene can be synthesized through the reaction of 2-methylbenzyl alcohol with phosgene, followed by the treatment with a base to form the isocyanate group. The reaction typically requires an inert atmosphere and controlled temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isocyanatoethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ureas or amides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can react with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reactions with nucleophiles typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

    Oxidation: Ureas and amides.

    Reduction: Amines.

    Substitution: Carbamates, ureas, and thiocarbamates.

Scientific Research Applications

Polymer Chemistry

Synthesis of Polyurethanes:
1-(1-Isocyanatoethyl)-2-methylbenzene is primarily utilized in the synthesis of polyurethane materials. The isocyanate group reacts with polyols to form urethane linkages, contributing to the production of flexible foams, elastomers, and coatings. This application is significant in the automotive and construction industries for producing durable and resilient materials.

Table 1: Comparison of Polyurethane Properties

PropertyPolyurethane FoamPolyurethane Coating
FlexibilityHighModerate
DurabilityExcellentGood
Resistance to ChemicalsHighModerate
ApplicationInsulation, cushioningSurface protection

Biological Applications

Enzyme Inhibition Studies:
The compound has been investigated for its potential role in biological systems, particularly in studies related to enzyme inhibition. The reactive isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can inhibit enzymatic activity. This property has implications in drug development and biochemical research.

Case Study: Inhibition of Cancer Cell Proliferation
Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells. For example, compounds derived from this structure have been tested against various cancer cell lines (e.g., MDA-MB-231 for breast cancer), showing promising results in reducing cell viability and inducing apoptosis .

Material Science

Development of Specialty Chemicals:
In material science, this compound serves as a building block for synthesizing specialty chemicals and materials with unique properties. Its reactivity allows it to be used in developing adhesives, sealants, and coatings that require specific performance characteristics.

Table 2: Applications in Material Science

Application TypeDescription
AdhesivesStrong bonding agents for various substrates
SealantsPreventing fluid ingress in construction
CoatingsProtective layers for surfaces

Environmental Applications

Fire Toxicity Studies:
Isocyanates have been studied for their role in fire toxicity. Research indicates that compounds like this compound can release toxic gases when burned, necessitating further investigation into their safety profiles during combustion . Understanding these properties is crucial for developing safer materials and regulations regarding their use.

Green Chemistry Initiatives

The compound's applications extend into green chemistry, where it can be used to synthesize environmentally friendly materials through less hazardous processes. The development of biodegradable polymers incorporating isocyanate functionalities is an area of active research aimed at reducing environmental impact while maintaining performance characteristics.

Mechanism of Action

The mechanism of action of 1-(1-Isocyanatoethyl)-2-methylbenzene involves the reactivity of the isocyanate group. This group can readily react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include hydroxyl, amino, and thiol groups present in various substrates. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-(1-Isocyanatoethyl)-2-methylbenzene and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₁NO 2-methyl, 1-isocyanatoethyl 161.20 Moderate steric hindrance, electron-donating methyl stabilizes NCO group
(1-Isocyanatoethyl)benzene C₉H₉NO 1-isocyanatoethyl 147.17 No methyl group; higher NCO reactivity
1-Isocyanato-2-methyl-4-nitro-benzene C₈H₆N₂O₃ 2-methyl, 4-nitro, 1-isocyanato 194.15 Electron-withdrawing nitro group enhances NCO reactivity
1,3-Bis(1-isocyanato-1-methylethyl)benzene C₁₄H₁₆N₂O₂ Two isocyanato groups, methyl branches 244.32 High crosslinking potential; increased toxicity
1-(1-Isocyanato-1-methylethyl)-4-(1-methylethenyl)benzene C₁₃H₁₅NO 1-isocyanato, 4-vinyl, methyl branches 201.26 Vinyl group enables copolymerization

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: The methyl group in this compound donates electrons via hyperconjugation, slightly stabilizing the isocyanato group and reducing its electrophilicity compared to analogs like 1-Isocyanato-2-methyl-4-nitro-benzene, where the nitro group (-NO₂) withdraws electrons, increasing NCO reactivity . In (1-Isocyanatoethyl)benzene, the absence of a methyl group results in lower steric hindrance and higher NCO reactivity, making it more suitable for rapid polymerization .
  • Steric Effects :

    • Bulky substituents, such as the tert-butyl group in 1-(1,1-dimethylethyl)-2-methylbenzene (), reduce reaction yields due to steric hindrance, as observed in reductive N-heterocyclization reactions (). Similarly, the methyl group in this compound may slow down nucleophilic attacks on the NCO group compared to less hindered analogs.

Biological Activity

1-(1-Isocyanatoethyl)-2-methylbenzene, also known as isocyanate derivatives, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylphenol with isocyanate precursors. The reaction is generally carried out under controlled conditions to optimize yield and purity. For example, the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as triethylamine can enhance the reaction efficiency.

Antiproliferative Effects

Research has shown that various isocyanate compounds exhibit antiproliferative activity against several cancer cell lines. In a study evaluating the antiproliferative profiles of synthesized compounds similar to this compound, moderate inhibitory activities were observed against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .

Table 1: Antiproliferative Activity of Isocyanate Derivatives

CompoundCell LineIC50 (µM)
22eSK-Hep-130
22gMDA-MB-23150
22hNUGC-340

Antibacterial Properties

Isocyanates have also been investigated for their antibacterial properties. Compounds derived from isocyanates showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Table 2: Antibacterial Activity of Isocyanate Derivatives

CompoundBacteriaMIC (µg/mL)
50aStaphylococcus aureus0.012
50bStreptococcus pneumoniae0.015

The biological activity of isocyanates, including this compound, can be attributed to their ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to modifications that disrupt normal cellular functions. For instance, the formation of adducts with cellular proteins may trigger stress responses or apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the relevance of isocyanates in occupational health. For example, exposure to isocyanates has been linked to respiratory diseases such as asthma and bronchitis. A study reported that workers exposed to high concentrations of isocyanates developed significant respiratory symptoms and reduced lung function . This underscores the dual nature of isocyanates as both therapeutic agents and potential health hazards.

Q & A

Q. What are the optimal synthetic routes for 1-(1-isocyanatoethyl)-2-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves the Curtius rearrangement of acyl azides or nucleophilic substitution of brominated precursors (e.g., 1-(1-bromoethyl)-2-methylbenzene) with isocyanate-forming reagents. Critical variables include:
  • Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as seen in analogous aryl isocyanate syntheses .
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
    Yield optimization requires iterative testing of these parameters via DOE (Design of Experiments) frameworks.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • FTIR : Confirm the isocyanate (–NCO) stretch at ~2250–2275 cm⁻¹ .
  • NMR : ¹H NMR signals for the methyl group (δ 2.3–2.5 ppm) and isocyanatoethyl moiety (δ 3.5–4.0 ppm) distinguish regioisomers .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 190.12 for C₁₀H₁₁NO).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for isocyanate formation?

  • Methodological Answer : Conflicting mechanistic data (e.g., radical vs. ionic pathways) can be addressed via:
  • DFT calculations : Compare activation energies of proposed intermediates (e.g., nitrene vs. carbamate formation) .
  • Isotopic labeling : Track ¹⁵N-labeled intermediates using tandem MS to validate pathway dominance .
    Example: A 2025 study resolved discrepancies in analogous isocyanate syntheses by identifying solvent-dependent transition states .

Q. What strategies mitigate instability of this compound in aqueous media during bioconjugation studies?

  • Methodological Answer :
  • Protecting groups : Temporarily block the –NCO group with tert-butoxycarbonyl (Boc) until conjugation .
  • Buffered conditions : Use pH 7.4 phosphate buffer with 10% DMSO to reduce hydrolysis.
  • Real-time monitoring : Employ inline IR spectroscopy to track –NCO consumption kinetics .

Q. How do steric and electronic effects of the 2-methyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer :
  • Steric maps : Molecular dynamics simulations show the methyl group directs EAS to the para position (70% selectivity) by hindering ortho attack .
  • Hammett analysis : Electron-donating methyl groups increase reactivity (σₚ = -0.17), favoring nitration at the para position .

Data Contradiction Analysis

Q. How should researchers address inconsistent toxicity data in cell-based assays?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ values ranging from 50–200 µM) may arise from:
  • Cell line variability : Test across multiple lines (e.g., HEK293 vs. HepG2) to isolate compound-specific effects.
  • Assay interference : Use LC-MS to confirm intact compound presence in media, as isocyanates may hydrolyze to amines .

Research Recommendations

  • Prioritize mechanistic studies using cryo-EM for intermediate trapping in isocyanate formation.
  • Develop standardized protocols for handling hydrolytically sensitive isocyanates in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.